{2-bromo-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile
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Overview
Description
The compound (2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)methyl cyanide is a complex organic molecule that features a variety of functional groups, including a bromine atom, a methoxy group, a thiazolo-benzimidazole moiety, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)methyl cyanide typically involves multiple steps
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The thiazolo-benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
(2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate): Similar structure but with an acetate group instead of a cyanide group.
(2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl ethyl ester): Similar structure but with an ethyl ester group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in (2-bromo-6-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenoxy)methyl cyanide makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C19H12BrN3O3S |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C19H12BrN3O3S/c1-25-15-9-11(8-12(20)17(15)26-7-6-21)10-16-18(24)23-14-5-3-2-4-13(14)22-19(23)27-16/h2-5,8-10H,7H2,1H3/b16-10- |
InChI Key |
HDTIDBFJDCXKIZ-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#N |
Origin of Product |
United States |
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